LNA-A(Bz) amidite

Beschreibung

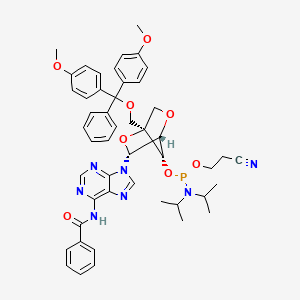

The exact mass of the compound (1R,3R,4R,7S)-3-(6-Benzamido-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[9-[1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H52N7O8P/c1-32(2)55(33(3)4)64(61-27-13-26-49)63-42-41-46(54-31-52-40-43(50-30-51-44(40)54)53-45(56)34-14-9-7-10-15-34)62-47(42,28-59-41)29-60-48(35-16-11-8-12-17-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,30-33,41-42,46H,13,27-29H2,1-6H3,(H,50,51,53,56) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIDKMAOZZZGOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H52N7O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to LNA-A(Bz) Amidite: Structure, Properties, and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LNA-A(Bz) amidite, a key building block in the synthesis of modified oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. We will delve into its chemical structure, physicochemical properties, and the experimental protocols for its use in automated oligonucleotide synthesis.

Core Concepts: The Structure of this compound

Locked Nucleic Acid (LNA) is a class of bicyclic nucleic acid analogues that exhibit remarkable thermal stability and specificity when incorporated into oligonucleotides. The defining structural feature of an LNA monomer is the methylene bridge connecting the 2'-oxygen to the 4'-carbon of the ribose sugar. This "lock" forces the furanose ring into a C3'-endo conformation, which is characteristic of A-form DNA and RNA helices. This pre-organized structure minimizes the entropic penalty of hybridization, leading to significantly enhanced binding affinity.[1][2][3][4]

The this compound is the phosphoramidite derivative of the adenine-containing LNA nucleoside. Key structural components include:

-

The LNA Scaffold: The bicyclic sugar moiety provides the conformational rigidity and is the basis for the unique properties of LNA.

-

Adenine Base with Benzoyl Protection: The exocyclic amine of the adenine base is protected with a benzoyl (Bz) group to prevent unwanted side reactions during oligonucleotide synthesis. This protecting group is readily removed during the final deprotection step.

-

Phosphoramidite Group: The 3'-hydroxyl group is modified with a phosphoramidite moiety, enabling its efficient coupling to the 5'-hydroxyl of the growing oligonucleotide chain during solid-phase synthesis. This group contains a diisopropylamino ligand and a 2-cyanoethyl protecting group.

-

Dimethoxytrityl (DMT) Group: The 5'-hydroxyl group is protected with a DMT group, which is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The unique structure of this compound imparts several desirable properties to oligonucleotides. A summary of its key quantitative properties is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C48H52N7O8P | [3][5] |

| Molecular Weight | 885.94 g/mol | [3][5] |

| CAS Number | 206055-79-0 | [3][6] |

| Appearance | White to off-white powder | Generic |

| Solubility | Soluble in anhydrous acetonitrile | [2] |

| Storage Conditions | -20°C to -80°C, protect from light and moisture | [5] |

Key Performance Characteristics:

-

Enhanced Thermal Stability: Oligonucleotides containing LNA modifications exhibit a significant increase in melting temperature (Tm) when hybridized to complementary DNA or RNA strands. The Tm increases by approximately 3-8 °C for each LNA monomer incorporated.[1]

-

Improved Mismatch Discrimination: The rigid conformation of the LNA backbone enhances the specificity of hybridization, allowing for better discrimination between perfectly matched and mismatched target sequences.[1][2][3]

-

Nuclease Resistance: LNA-modified oligonucleotides show increased resistance to degradation by nucleases, which is a critical property for in vivo applications.[1][7]

-

Compatibility with Standard Synthesis: this compound is compatible with standard automated phosphoramidite chemistry, requiring only minor modifications to the synthesis cycle.[1][2][8]

Experimental Protocols

The incorporation of this compound into oligonucleotides follows the standard phosphoramidite synthesis cycle. However, due to the steric hindrance of the LNA monomer, adjustments to the coupling and oxidation steps are necessary to ensure high coupling efficiency.

Automated Oligonucleotide Synthesis

The following diagram illustrates the modified workflow for a single coupling cycle using this compound.

Caption: Modified oligonucleotide synthesis cycle for LNA incorporation.

Detailed Methodologies:

-

Preparation of this compound Solution: Dissolve the this compound in anhydrous acetonitrile to the standard concentration recommended by your DNA synthesizer manufacturer (e.g., 0.1 M).

-

Coupling Step: The coupling time for this compound should be extended compared to standard DNA phosphoramidites to ensure high coupling efficiency. A coupling time of 180 to 250 seconds is generally recommended.[2]

-

Oxidation Step: The oxidation of the newly formed phosphite triester to the more stable phosphate triester also requires a longer reaction time. An oxidation time of at least 45 seconds is recommended when using a standard iodine-based oxidizer.[2]

-

Cleavage and Deprotection: Standard cleavage and deprotection protocols using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine can be used. It is important to avoid the use of methylamine when deprotecting oligonucleotides containing 5-methyl-cytosine LNA to prevent side reactions.[2]

-

Purification: LNA-containing oligonucleotides can be purified using the same methods as for standard DNA, such as reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[1][3]

Applications in Research and Drug Development

The unique properties of this compound have made it an invaluable tool in various molecular biology applications and in the development of nucleic acid-based therapeutics.

Signaling Pathways and Mechanisms of Action

LNA-modified oligonucleotides, particularly antisense oligonucleotides (ASOs), can modulate gene expression through several mechanisms. The primary pathway involves the recognition and binding of the LNA-ASO to a target mRNA molecule. This binding event can lead to the degradation of the mRNA by RNase H, an enzyme that recognizes DNA/RNA heteroduplexes, thereby preventing protein translation.[7]

Caption: RNase H-dependent mechanism of action for LNA ASOs.

Key Applications:

-

Antisense Oligonucleotides (ASOs): LNA-based ASOs are being actively investigated and developed as therapeutic agents for a variety of diseases by targeting disease-causing mRNAs.[2][3][5][7]

-

Diagnostic Probes: The high binding affinity and specificity of LNA-modified probes make them ideal for use in demanding diagnostic applications such as in situ hybridization (ISH), fluorescence in situ hybridization (FISH), and quantitative real-time PCR (qPCR) for the detection of specific DNA or RNA sequences.[2][3][7]

-

SNP Genotyping: The ability of LNA probes to discriminate between single nucleotide polymorphisms (SNPs) with high fidelity is crucial for genetic analysis and personalized medicine.[2][3]

-

MicroRNA Research: LNA-based probes and inhibitors are widely used to study the function of microRNAs and other small non-coding RNAs.[7]

References

- 1. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LNA-A(Bz) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. LNA Phosphoramidites [qiagen.com]

Unlocking Gene Silencing: A Technical Guide to LNA-A(Bz) Amidite in Antisense Technology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of LNA-A(Bz) amidite in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides, a cornerstone of modern antisense technology. We delve into the core principles of LNA chemistry, provide detailed experimental protocols, and present quantitative data to empower researchers in the development of next-generation genetic medicines.

Introduction to this compound: A Potent Tool for Oligonucleotide Synthesis

This compound is a phosphoramidite building block used in the chemical synthesis of oligonucleotides. It incorporates a modified adenosine nucleoside, where a methylene bridge "locks" the ribose ring in a C3'-endo conformation. This structural constraint confers remarkable properties to the resulting oligonucleotide, making it a powerful tool for applications requiring high-affinity binding to target RNA molecules. The benzoyl (Bz) protecting group on the adenine base is a standard feature in oligonucleotide synthesis, ensuring the stability of the nucleobase during the synthesis process.

The primary application of this compound lies in the synthesis of antisense oligonucleotides (ASOs).[1][2] These short, single-stranded nucleic acid analogs are designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. By incorporating LNA monomers, the resulting ASOs exhibit enhanced properties crucial for therapeutic efficacy.

The LNA Advantage: Enhanced Properties for Antisense Applications

The incorporation of LNA monomers, synthesized using this compound and its counterparts for other nucleobases, imparts several key advantages to oligonucleotides:

-

Increased Thermal Stability (Higher Melting Temperature - Tm): LNA modifications significantly increase the melting temperature of the oligonucleotide-RNA duplex.[3][4] This enhanced binding affinity allows for the use of shorter oligonucleotides while maintaining potent target engagement. Each LNA monomer incorporation can increase the Tm by 2-8°C.[4]

-

Enhanced Nuclease Resistance: The locked ribose conformation provides steric hindrance, making LNA-containing oligonucleotides more resistant to degradation by cellular nucleases compared to unmodified DNA.[5] This increased stability prolongs the half-life of the ASO in a biological environment.

-

Improved Mismatch Discrimination: The rigid structure of LNA enhances the specificity of binding, allowing for better discrimination between the target sequence and closely related off-target sequences.[4]

These properties collectively contribute to the development of highly potent and specific ASOs for therapeutic and research applications.

Quantitative Data: The Impact of LNA Modification

The following table summarizes the quantitative impact of LNA modifications on the thermal stability of oligonucleotides.

| Oligonucleotide Sequence (5' to 3') | Modification | Melting Temperature (Tm) (°C) | ΔTm per LNA (°C) |

| DNA: 5'-G T A A C G T A C-3' | Unmodified DNA | 52.0 | - |

| LNA/DNA: 5'-G T A A C G T A C-3' | 2 LNA monomers | 62.0 | +5.0 |

| LNA/DNA: 5'-G T A A C G T A C -3' | 6 LNA monomers | 78.0 | +4.3 |

Data is illustrative and compiled from various sources. Actual Tm values are sequence and buffer dependent.

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis using this compound (Phosphoramidite Method)

The synthesis of LNA-containing oligonucleotides is performed on an automated DNA/RNA synthesizer using the well-established phosphoramidite chemistry.[1][6] The process involves a series of repetitive cycles, each adding one nucleotide to the growing chain.

Materials:

-

LNA-A(Bz) phosphoramidite

-

Standard DNA/RNA phosphoramidites (dA, dC, dG, T)

-

Solid support (e.g., CPG - Controlled Pore Glass)

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Oxidizing solution (Iodine/Water/Pyridine)

-

Capping reagents (Acetic Anhydride and N-Methylimidazole)

-

Deblocking solution (Trichloroacetic acid in Dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

-

Anhydrous acetonitrile

Protocol:

The synthesis cycle consists of four main steps:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support by treatment with an acidic solution. This exposes the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The LNA-A(Bz) phosphoramidite (or another desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: Due to the steric hindrance of the LNA monomer, a longer coupling time (e.g., 3-10 minutes) is typically required compared to standard DNA phosphoramidites.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in the final product.

-

Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester linkage using an oxidizing solution. Note: A longer oxidation time (e.g., 45-60 seconds) is also recommended for LNA-containing oligonucleotides.[1]

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed by incubation with a cleavage and deprotection solution, typically concentrated aqueous ammonia.

Purification and Analysis

The crude oligonucleotide product is a mixture of the full-length product and shorter failure sequences. Purification is essential to obtain a product of high purity.

Purification Methods:

-

High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are commonly used for oligonucleotide purification.[7][8][9][10] AEX-HPLC is particularly effective for separating LNA-modified oligonucleotides.[8]

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE is suitable for purifying long oligonucleotides and can resolve full-length products from shorter sequences with high resolution.[8]

Analysis Methods:

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized oligonucleotide.

-

HPLC or Capillary Electrophoresis (CE): To assess the purity of the final product.

-

UV Spectrophotometry: To determine the concentration of the oligonucleotide.

Mechanism of Action and Experimental Workflow

The primary mechanism of action for many LNA-containing ASOs is the recruitment of RNase H, a cellular enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex.[11][12][13] This leads to the degradation of the target mRNA and subsequent downregulation of the corresponding protein.

Signaling Pathway: RNase H-Mediated mRNA Degradation

Caption: RNase H-mediated degradation of target mRNA by an LNA-DNA gapmer ASO.

Experimental Workflow: From ASO Design to In Vivo Testing

The development of a therapeutic ASO involves a multi-step process, from initial design to preclinical and clinical evaluation.

References

- 1. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. mdpi.com [mdpi.com]

- 4. Antisense LNA GapmeR Custom Builder Help [qiagen.com]

- 5. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 8. Method of Oligonucleotide Purification [biosyn.com]

- 9. オリゴヌクレオチド精製 [sigmaaldrich.com]

- 10. Oligonucleotide Purification: Phenomenex [phenomenex.com]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Core Mechanism of LNA-A(Bz) Amidite in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) oligonucleotides have emerged as a pivotal tool in research and therapeutic applications, offering enhanced thermal stability, target affinity, and nuclease resistance. This guide delves into the fundamental mechanism of action of LNA-A(Bz) phosphoramidite, a key building block in the synthesis of LNA-modified oligonucleotides. We will explore the chemical intricacies of its structure, its role in the solid-phase synthesis cycle, and the critical functions of its constituent parts.

Understanding the LNA-A(Bz) Phosphoramidite Monomer

The LNA-A(Bz) phosphoramidite is a chemically modified nucleoside analog of adenosine, designed for incorporation into synthetic oligonucleotides. Its structure is characterized by two key features: the Locked Nucleic Acid (LNA) modification of the sugar moiety and the benzoyl (Bz) protecting group on the adenine base.

-

The LNA Modification: The defining feature of LNA is the methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This bridge "locks" the sugar in a C3'-endo conformation, which is the preferred conformation for A-form helices, such as those found in RNA and DNA-RNA hybrids. This pre-organization of the sugar backbone significantly enhances the binding affinity (thermal stability) of the resulting oligonucleotide to its complementary strand. An increase in melting temperature (Tm) of approximately 3-8 °C per LNA modification is generally observed.[1]

-

The Benzoyl (Bz) Protecting Group: The exocyclic amine of the adenine base is reactive and can interfere with the phosphoramidite coupling chemistry during oligonucleotide synthesis. To prevent unwanted side reactions, this amine is protected with a benzoyl (Bz) group.[2] This protecting group is stable during the synthesis cycle but can be readily removed during the final deprotection step.[1]

-

The Phosphoramidite Group: The 3'-hydroxyl group is modified with a phosphoramidite moiety, typically a diisopropylamino group and a 2-cyanoethyl protecting group. This is the reactive part of the monomer that participates in the formation of the internucleotide phosphite triester linkage. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle to allow for chain elongation.

The Solid-Phase Oligonucleotide Synthesis Cycle

LNA-A(Bz) amidite is incorporated into oligonucleotides using the well-established phosphoramidite method on an automated solid-phase synthesizer.[1][3] The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles.[2][4]

A typical synthesis cycle involves four key steps:

-

De-blocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support (or the previously added nucleotide). This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This step exposes the free 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The activated LNA-A(Bz) phosphoramidite and an activator, such as tetrazole or a derivative, are delivered to the synthesis column in an anhydrous solvent, typically acetonitrile. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus atom of the activated phosphoramidite, forming a phosphite triester linkage. Due to the steric hindrance of the LNA monomer, this step generally requires a longer coupling time compared to standard DNA or RNA phosphoramidites to achieve high coupling efficiency.[1][5]

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to the formation of N-1 shorter sequences (failure sequences), a capping step is performed. This is typically done using a mixture of acetic anhydride and 1-methylimidazole, which acetylates the unreacted 5'-hydroxyls, rendering them unreactive.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. Similar to the coupling step, a prolonged oxidation time is often required for efficient oxidation of the sterically hindered LNA linkages.[1][5]

This four-step cycle is repeated for each this compound or other phosphoramidite to be incorporated into the growing oligonucleotide chain.

Post-Synthesis Processing

Once the desired sequence has been assembled, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

-

Cleavage and Deprotection: The solid support is treated with a strong base, typically concentrated aqueous ammonia or a mixture of ammonia and methylamine. This single step cleaves the oligonucleotide from the support and removes the benzoyl protecting group from the adenine bases, as well as the cyanoethyl groups from the phosphate backbone.[5]

-

Purification: The crude oligonucleotide product is a mixture of the full-length product and any failure sequences. Therefore, a purification step is necessary to isolate the desired oligonucleotide. Common purification methods include reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, and polyacrylamide gel electrophoresis (PAGE).

Quantitative Data Summary

While specific, universally applicable quantitative data for the coupling efficiency of this compound is highly dependent on the synthesizer, reagents, and specific sequence context, the following table summarizes the general expectations and reported observations.

| Parameter | Typical Value/Observation for LNA Amidites | Notes |

| Coupling Time | Longer than standard DNA/RNA amidites | The increased steric bulk of the LNA monomer slows down the coupling reaction kinetics.[1][5] |

| Oxidation Time | Longer than standard DNA/RNA amidites | The steric hindrance around the phosphite triester linkage can impede the access of the oxidizing agent.[1][5] |

| Coupling Efficiency | Generally high (>98%) with optimized protocols | Achieving high coupling efficiency is critical for the synthesis of long oligonucleotides. Factors like activator choice, coupling time, and reagent quality are crucial. |

| Melting Temperature (Tm) Increase | 3-8 °C per LNA modification | This is a key advantage of LNA-modified oligonucleotides, leading to enhanced binding affinity.[1] |

Experimental Protocols

The following provides a generalized methodology for the incorporation of an this compound during solid-phase oligonucleotide synthesis. Specific parameters will need to be optimized for individual synthesizers and scales.

Materials:

-

LNA-A(Bz) CE Phosphoramidite

-

Solid support (e.g., CPG with the initial nucleoside)

-

Anhydrous Acetonitrile

-

Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Capping A solution (e.g., Acetic Anhydride/Pyridine/THF)

-

Capping B solution (e.g., 16% 1-Methylimidazole in THF)

-

Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

-

Washing solvent (Acetonitrile)

-

Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

Protocol for a Single Synthesis Cycle:

-

Detritylation:

-

Wash the column with anhydrous acetonitrile.

-

Deliver the deblocking solution to the column and incubate for the time recommended by the synthesizer manufacturer (typically 60-120 seconds).

-

Wash the column thoroughly with anhydrous acetonitrile to remove the cleaved DMT cation and excess acid.

-

-

Coupling:

-

Deliver a mixture of the LNA-A(Bz) phosphoramidite solution (e.g., 0.1 M in acetonitrile) and the activator solution to the column.

-

Allow the coupling reaction to proceed for an extended time compared to standard amidites (e.g., 5-15 minutes).[1]

-

Wash the column with anhydrous acetonitrile.

-

-

Capping:

-

Simultaneously deliver Capping A and Capping B solutions to the column.

-

Incubate for the recommended time (typically 30-60 seconds).

-

Wash the column with anhydrous acetonitrile.

-

-

Oxidation:

-

Deliver the oxidizer solution to the column.

-

Allow the oxidation to proceed for an extended time (e.g., 2-5 minutes).

-

Wash the column with anhydrous acetonitrile to remove excess iodine and byproducts.

-

This cycle is then repeated for the next monomer in the sequence.

Visualizing the Process

Chemical Structure of LNA-A(Bz) Phosphoramidite

A simplified representation of the LNA-A(Bz) phosphoramidite monomer.

Solid-Phase Oligonucleotide Synthesis Cycle

The four-step cycle for incorporating this compound.

Mechanism of Phosphoramidite Coupling

The key chemical transformation during the coupling step.

References

The Unyielding Grip: A Technical Guide to the Conformational Restriction of LNA Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid chemistry, offering unprecedented control over the conformational properties of oligonucleotides. This technical guide delves into the core principles of LNA technology, focusing on the structural constraints that underpin its remarkable biophysical and therapeutic properties. By locking the ribose sugar in a C3'-endo conformation, LNA modifications pre-organize the oligonucleotide backbone for hybridization, leading to a cascade of advantageous characteristics. This guide will explore the synthesis, structural implications, and quantitative impact of LNA on oligonucleotide stability and function, providing a comprehensive resource for researchers leveraging this powerful tool in diagnostics and drug development.

The Core Principle: A Locked Ribose Conformation

Locked Nucleic Acid is a class of modified RNA nucleotides characterized by a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2] This covalent linkage physically "locks" the furanose ring in a C3'-endo (North) conformation, which is the preferred sugar pucker for A-form nucleic acid duplexes, such as those formed by RNA.[1][2] This rigid structure contrasts with the flexible C2'-endo (South) conformation typically adopted by deoxyribose in B-form DNA.[3] The conformational restriction of the sugar is the fundamental feature of LNA that dictates its unique properties.[1][3]

By pre-organizing the sugar moiety into an A-type helical geometry, LNA minimizes the entropic penalty associated with the DNA/RNA duplex formation.[4] This pre-organization is a key contributor to the significantly enhanced binding affinity of LNA-containing oligonucleotides for their complementary DNA and RNA targets.[4][5]

Enhanced Hybridization and Thermal Stability

The most striking consequence of the conformational lock is the dramatic increase in the thermal stability of duplexes containing LNA monomers. The incorporation of a single LNA nucleotide can increase the melting temperature (Tm) of a duplex by 2 to 8°C.[6][7] This enhanced stability allows for the design of shorter oligonucleotides with high affinity, which is particularly advantageous for applications requiring high specificity, such as in diagnostics and antisense therapy.[2][7]

Quantitative Analysis of LNA-Induced Stability

The thermodynamic basis for this increased stability lies in favorable changes to the enthalpy (ΔH°) and entropy (ΔS°) of hybridization. The pre-organized structure of LNA reduces the entropic cost of duplex formation. The following tables summarize the thermodynamic parameters for LNA-modified duplexes, illustrating the quantitative impact of LNA incorporation.

| Modification | Target | ΔTm per modification (°C) | Reference(s) |

| Single LNA | DNA | +2 to +6 | [8] |

| Single LNA | RNA | +2 to +10 | [9] |

| LNA/DNA gapmer | RNA | Variable, sequence-dependent | |

| Fully modified LNA | RNA | High | [10] |

| Nearest-Neighbor Triplet (5'-XLY-3'/3'-A'B'C'-5') | ΔΔG°37 (kcal/mol)a | ΔΔH° (kcal/mol) | -TΔΔS°37 (kcal/mol) | Reference(s) |

| AL A | -1.5 | -8.5 | 7.0 | [11] |

| AL C | -1.8 | -9.5 | 7.7 | [11] |

| AL G | -1.7 | -9.0 | 7.3 | [11] |

| AL T | -1.4 | -8.0 | 6.6 | [11] |

| CL A | -2.0 | -10.5 | 8.5 | [11] |

| CL C | -2.2 | -11.0 | 8.8 | [11] |

| CL G | -2.1 | -10.8 | 8.7 | [11] |

| CL T | -1.9 | -10.0 | 8.1 | [11] |

| GL A | -1.8 | -9.8 | 8.0 | [11] |

| GL C | -2.0 | -10.5 | 8.5 | [11] |

| GL G | -1.9 | -10.2 | 8.3 | [11] |

| GL T | -1.7 | -9.5 | 7.8 | [11] |

| TL A | -1.6 | -9.0 | 7.4 | [11] |

| TL C | -1.9 | -10.0 | 8.1 | [11] |

| TL G | -1.8 | -9.8 | 8.0 | [11] |

| TL T | -1.5 | -8.5 | 7.0 | [11] |

aChange in Gibbs free energy upon LNA substitution compared to the corresponding unmodified DNA duplex.

Nuclease Resistance: A Shield for Therapeutic Oligonucleotides

Unmodified oligonucleotides are rapidly degraded by nucleases in biological systems, limiting their therapeutic potential. The rigid, conformationally locked structure of LNA provides a steric shield against nuclease attack, significantly enhancing the biostability of LNA-containing oligonucleotides.[1][12]

Incorporating LNA monomers, particularly at the 3'-end, can confer substantial resistance to 3'-exonucleases.[10][13] Fully LNA-modified oligonucleotides exhibit even greater stability against a broad range of nucleases.[10] This increased nuclease resistance prolongs the half-life of LNA-based therapeutics in vivo, allowing for less frequent dosing and sustained target engagement.[6]

Quantitative Nuclease Degradation Data

| Oligonucleotide Modification | Nuclease | Half-life (t1/2) | Fold Increase vs. Unmodified | Reference(s) |

| Unmodified DNA | 3'-exonuclease (SVP) | Minutes | 1x | [10] |

| 3'-end LNA (2 monomers) | 3'-exonuclease (SVP) | Hours | Significant | [10] |

| LNA/DNA gapmer | Serum nucleases | Hours to Days | Significant | [10] |

| Fully modified LNA | 3'-exonuclease (SVP) | > 24 hours | > 100x | [10] |

Applications in Drug Development: From Antisense to miRNA Targeting

The unique combination of high binding affinity, specificity, and nuclease resistance makes LNA a powerful modality for the development of nucleic acid-based therapeutics.

Antisense Oligonucleotides (ASOs)

LNA-modified ASOs are designed to bind to specific messenger RNA (mRNA) targets, leading to their degradation via RNase H-mediated cleavage or steric hindrance of translation.[6][14] The high affinity of LNA allows for the design of potent ASOs with shorter sequences, which can improve specificity and reduce off-target effects. "Gapmer" designs, featuring a central DNA block flanked by LNA "wings," are commonly employed to recruit RNase H for target degradation.[14]

miRNA Inhibition

LNA technology is also instrumental in the development of antagomirs, which are antisense oligonucleotides designed to inhibit the function of microRNAs (miRNAs). Miravirsen, an LNA-based inhibitor of miR-122, has been investigated for the treatment of Hepatitis C virus (HCV) infection.[15][16] By sequestering miR-122, Miravirsen prevents its interaction with the HCV RNA, leading to viral degradation.[16]

Experimental Protocols

Synthesis of LNA-Containing Oligonucleotides via Phosphoramidite Chemistry

LNA-containing oligonucleotides are synthesized using standard automated solid-phase phosphoramidite chemistry, making this modification readily accessible.[17][18]

Materials:

-

LNA phosphoramidite monomers (A, C, G, T/U)

-

DNA or RNA phosphoramidite monomers

-

Controlled pore glass (CPG) solid support

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping reagents (Cap A and Cap B)

-

Oxidizing solution (iodine/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Protocol:

-

Preparation: Dissolve LNA and standard phosphoramidites in anhydrous acetonitrile to the desired concentration. Install reagents on an automated DNA/RNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

-

Coupling: Activation of the incoming phosphoramidite with an activator and its subsequent reaction with the 5'-hydroxyl group of the support-bound oligonucleotide.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Quality Control: The final product is characterized by mass spectrometry to confirm its identity and by UV spectrophotometry to determine the yield.

UV Thermal Melting (Tm) Analysis

This protocol determines the melting temperature of an LNA-modified oligonucleotide duplex.

Materials:

-

Purified LNA-containing oligonucleotide and its complementary strand

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Protocol:

-

Sample Preparation: Anneal the LNA-containing oligonucleotide and its complement by mixing equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

-

Measurement:

-

Transfer the annealed duplex to a quartz cuvette and place it in the spectrophotometer.

-

Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

-

The Tm is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the inflection point of the melting curve. This is often calculated from the peak of the first derivative of the melting curve.

-

3'-Exonuclease Degradation Assay

This assay assesses the nuclease resistance of LNA-modified oligonucleotides.

Materials:

-

LNA-modified and unmodified control oligonucleotides

-

3'-exonuclease (e.g., snake venom phosphodiesterase)

-

Reaction buffer appropriate for the chosen exonuclease

-

Quenching solution (e.g., EDTA or a denaturing loading buffer)

-

Polyacrylamide gel electrophoresis (PAGE) system or HPLC

Protocol:

-

Reaction Setup:

-

Incubate a defined amount of the oligonucleotide with the 3'-exonuclease in the reaction buffer at the optimal temperature for the enzyme.

-

Take aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Quenching: Stop the reaction in each aliquot by adding the quenching solution.

-

Analysis:

-

Analyze the samples by denaturing PAGE or HPLC to separate the full-length oligonucleotide from its degradation products.

-

Quantify the amount of remaining full-length oligonucleotide at each time point.

-

-

Data Interpretation: Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and the half-life of the oligonucleotide. Compare the results for the LNA-modified and unmodified oligonucleotides to assess the degree of nuclease resistance conferred by the LNA modification.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Mechanism of Action of an LNA-based miRNA Inhibitor: Miravirsen

References

- 1. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA Targeting Therapeutics: Molecular Mechanisms of Antisense Oligonucleotides as a Therapeutic Platform | Annual Reviews [annualreviews.org]

- 3. researchgate.net [researchgate.net]

- 4. glenresearch.com [glenresearch.com]

- 5. Tm prediction [qiagen.com]

- 6. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]

- 9. Safety and activity of the first-in-class locked nucleic acid (LNA) miR-221 selective inhibitor in refractory advanced cancer patients: a first-in-human, phase 1, open-label, dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation. | Semantic Scholar [semanticscholar.org]

- 12. synoligo.com [synoligo.com]

- 13. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Miravirsen - Wikipedia [en.wikipedia.org]

- 17. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 18. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Thermal Stability of LNA-Modified DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) is a modified RNA nucleotide analog that has garnered significant attention in molecular biology and medicinal chemistry.[] The defining feature of LNA is the presence of a methylene bridge that connects the 2'-oxygen of the ribose sugar to the 4'-carbon, effectively "locking" the ribose in a C3'-endo (N-type) conformation.[][2] This structural constraint pre-organizes the LNA oligonucleotide for duplex formation, leading to a substantial increase in thermal stability when hybridized with complementary DNA or RNA strands.[2][3] This enhanced stability makes LNA-modified oligonucleotides powerful tools for a range of applications, including diagnostics, antisense therapy, and gene targeting.[4][5]

The Mechanism of Enhanced Thermal Stability

The remarkable thermal stability of LNA-modified DNA duplexes stems from several key factors. The locked C3'-endo conformation of the LNA monomer mimics the A-form geometry of RNA duplexes.[][3] This pre-set conformation reduces the entropic penalty associated with duplex formation, as the sugar moiety is already in the optimal orientation for binding. This results in a more favorable change in enthalpy (ΔH°) upon hybridization.[6][7]

Furthermore, LNA modifications enhance base-stacking interactions within the duplex.[2] Density Functional Theory (DFT) calculations have revealed that LNA modifications can decrease the inter-base distances, leading to more favorable base-stacking energies.[2] This combination of a lower entropic penalty and improved enthalpic contributions results in a significant increase in the melting temperature (Tm) of the duplex.

The degree of stabilization conferred by LNA modification can be substantial, with each LNA monomer increasing the Tm of a duplex by approximately 2-8°C.[] This effect is dependent on the context of the modification, including the number and position of LNA monomers within the oligonucleotide. Studies have shown that the stabilizing effect of LNA is more pronounced in parallel duplexes compared to antiparallel duplexes.[6][7]

Quantitative Analysis of Thermal Stability

The increase in thermal stability of LNA-modified DNA duplexes is typically quantified by measuring the change in melting temperature (ΔTm). The melting temperature is defined as the temperature at which half of the double-stranded DNA has dissociated into single strands.

| Modification Type | Duplex Type | ΔTm per LNA modification (°C) | Mismatch Discrimination | Reference |

| Internal LNA | LNA-DNA/DNA | +2 to +8 | Improved | [] |

| C5-functionalized LNA pyrimidines (with small alkynes) | LNA-DNA/DNA & LNA-DNA/RNA | Significantly Increased | Improved | [4] |

| LNA-LNA O3' → N5' sulfamate linkage | LNA-DNA/DNA & LNA-DNA/RNA | > +4 | Not specified | [8] |

| DNA-LNA N3' → N5' sulfamide linkage (2 modifications) | LNA-DNA/DNA | +7.3 | Not specified | [8] |

| DNA-LNA N3' → N5' sulfamide linkage (2 modifications) | LNA-DNA/RNA | +4.6 | Not specified | [8] |

Table 1: Summary of reported increases in melting temperature (Tm) for various LNA-modified DNA duplexes.

Experimental Protocols for Thermal Stability Analysis

1. UV-Visible Spectroscopy for Thermal Denaturation (Melting Temperature) Analysis

UV-Vis spectroscopy is the most common method for determining the Tm of nucleic acid duplexes.[9] The principle behind this technique is that single-stranded DNA absorbs more UV light at 260 nm than double-stranded DNA (a phenomenon known as the hyperchromic effect). By monitoring the absorbance at 260 nm as a function of temperature, a melting curve can be generated. The Tm is determined from the midpoint of the transition.[10]

Detailed Protocol:

-

Sample Preparation:

-

Synthesize and purify the LNA-modified and unmodified DNA oligonucleotides.

-

Prepare stock solutions of the oligonucleotides in a suitable buffer, typically a phosphate buffer containing NaCl (e.g., 100 mM NaCl, 10 mM phosphate buffer, pH 7.0).[8][11]

-

Prepare the duplex solution by mixing equimolar amounts of the complementary strands to a final concentration of typically 1 µM.[10]

-

-

Instrumentation and Setup:

-

Data Acquisition:

-

Before the melting experiment, anneal the duplex by heating the sample to 90-95°C for a few minutes and then slowly cooling it to room temperature. This ensures proper duplex formation.[10]

-

Record the absorbance at 260 nm while increasing the temperature at a controlled rate, typically 0.5-1°C per minute.[9][11] The temperature range should span from below the expected Tm to well above it (e.g., 20°C to 90°C).[11]

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain the melting curve.

-

The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.[10]

-

2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational properties of nucleic acids.[13] Different duplex geometries (e.g., A-form, B-form) have distinct CD spectra. LNA-modified duplexes typically exhibit a CD spectrum characteristic of an A-form helix, similar to RNA duplexes.[3][14] CD spectroscopy can be used to confirm the structural integrity of the LNA-modified duplex and to monitor its thermal denaturation.

Detailed Protocol:

-

Sample Preparation:

-

Prepare the duplex sample as described for UV-Vis spectroscopy. The concentration may need to be adjusted based on the instrument and cuvette path length.

-

-

Instrumentation and Setup:

-

Use a CD spectropolarimeter equipped with a temperature controller.

-

Use a quartz cuvette with an appropriate path length (e.g., 1 cm or shorter for more concentrated samples).[15]

-

-

Data Acquisition:

-

Record the CD spectrum of the duplex at a temperature below its Tm to establish its baseline conformation.

-

To perform a thermal melt, monitor the CD signal at a wavelength that shows a significant change upon denaturation (e.g., the peak of the positive or negative band) as the temperature is increased at a controlled rate.

-

-

Data Analysis:

-

Plot the CD signal at the chosen wavelength versus temperature to generate a melting curve.

-

The Tm is determined from the midpoint of the transition.

-

The full CD spectra recorded at different temperatures can provide insights into the conformational changes that occur during melting.

-

Visualizing Experimental Workflows

Workflow for Tm Determination by UV-Vis Spectroscopy

Caption: Workflow for determining the melting temperature (Tm) of LNA-modified DNA using UV-Vis spectroscopy.

Logical Relationship of LNA Modification to Enhanced Stability

Caption: Mechanism by which LNA modification leads to increased thermal stability in DNA duplexes.

Conclusion

LNA-modified oligonucleotides offer a powerful means of enhancing the thermal stability and binding affinity of DNA duplexes. This enhanced stability, driven by the unique conformational constraints of the LNA monomer, has profound implications for the development of novel diagnostics and therapeutics. A thorough understanding of the principles governing LNA-mediated stabilization, coupled with robust experimental techniques for its characterization, is essential for harnessing the full potential of this valuable nucleic acid modification. The protocols and data presented in this guide provide a solid foundation for researchers and developers working in this exciting field.

References

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and biophysical properties of nucleobase-functionalized LNA (locked nucleic acid) [morressier.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effect of locked nucleic acid modifications on the thermal stability of noncanonical DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. icpms.labrulez.com [icpms.labrulez.com]

- 10. ias.ac.in [ias.ac.in]

- 11. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Absorption and circular dichroism spectroscopy of nucleic acid duplexes and triplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Circular dichroism spectroscopy of DNA duplexes at near-biological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LNA-A(Bz) Amidite Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides incorporating LNA™-A(Bz) phosphoramidite. Locked Nucleic Acid (LNA) is a class of bicyclic nucleic acid analogues that exhibit enhanced thermal stability and mismatch discrimination when incorporated into oligonucleotides, making them valuable tools in various research, diagnostic, and therapeutic applications.

Overview of LNA-A(Bz) Amidite Solid-Phase Synthesis

The synthesis of LNA-containing oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The process involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support. The key steps in each synthesis cycle are deblocking, coupling, capping, and oxidation. Due to the sterically hindered nature of LNA phosphoramidites, modifications to standard protocols, particularly longer coupling times, are required to ensure high coupling efficiency.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the solid-phase synthesis of oligonucleotides containing this compound, with a comparison to standard DNA phosphoramidites.

| Parameter | Standard DNA Phosphoramidite | LNA-A(Bz) Phosphoramidite | Notes |

| Coupling Time | ~30 seconds | 180 - 250 seconds | LNA amidites are more sterically hindered, requiring a longer reaction time for efficient coupling.[1] |

| Oxidation Time | ~30 seconds | ~45 seconds | The phosphite triester formed after LNA coupling is oxidized more slowly.[1] |

| Phosphoramidite Molar Excess | ~5-fold over support-bound material | ~5-fold over support-bound material | A similar excess is generally used to drive the coupling reaction to completion.[2] |

| Activator Molar Excess | ~20-fold over support-bound material | ~20-fold over support-bound material | A significant excess of activator is crucial for the efficient activation of the phosphoramidite.[2] |

| Stepwise Coupling Efficiency | >99% | >99% | With optimized protocols, high coupling efficiencies can be achieved for LNA amidites. |

| Theoretical Final Yield (20-mer) | ~82% (at 99% coupling efficiency) | ~82% (at 99% coupling efficiency) | The final yield is highly dependent on the stepwise coupling efficiency. |

Theoretical yield is calculated using the formula: Yield = (Coupling Efficiency)^(Number of couplings). For a 20-mer oligonucleotide, there are 19 coupling steps.[2]

Experimental Protocol: Solid-Phase Synthesis of an LNA-A(Bz) Containing Oligonucleotide

This protocol outlines the steps for synthesizing an oligonucleotide containing one or more LNA-A(Bz) monomers using an automated solid-phase synthesizer.

3.1. Reagents and Materials

-

LNA-A(Bz) phosphoramidite

-

Standard DNA/RNA phosphoramidites (A(Bz), C(Ac), G(iBu), T)

-

Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

-

Capping solutions (Cap A: Acetic anhydride/Lutidine/THF; Cap B: 16% N-Methylimidazole/THF)

-

Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated aqueous ammonia or AMA solution - Ammonium hydroxide/40% Methylamine 1:1)

3.2. Synthesis Cycle

The following steps are repeated for each monomer addition in the desired sequence.

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The LNA-A(Bz) phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: For this compound, the coupling time should be extended to 180-250 seconds to ensure high coupling efficiency.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion-mutant sequences in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidizer solution. Note: For LNA-containing linkages, the oxidation time should be extended to approximately 45 seconds.[1]

3.3. Cleavage and Deprotection

-

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and phosphate backbone are removed.

-

Treat the solid support with concentrated aqueous ammonia at 55°C for 8-12 hours or with AMA solution at 65°C for 10-15 minutes.[3][4] Caution: When deprotecting oligonucleotides containing Me-Bz-C-LNA, the use of methylamine (present in AMA) should be avoided as it can lead to an N4-methyl modification.[1]

-

The supernatant containing the deprotected oligonucleotide is collected.

-

If the synthesis was performed with the final 5'-DMT group on ("DMT-on"), this group can be removed by treatment with 80% aqueous acetic acid.

3.4. Purification

The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to obtain the full-length product with high purity.

Visualizations

Experimental Workflow

Caption: Workflow of this compound solid-phase synthesis.

This compound Incorporation

Caption: Incorporation of LNA-A(Bz) phosphoramidite into a growing oligonucleotide chain.

References

- 1. The chemical synthesis of LNA-2-thiouridine and it’s influence on stability and selectivity of oligonucleotide binding to RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. chemrxiv.org [chemrxiv.org]

Unlocking Cellular Secrets: A Detailed Protocol for LNA Probe Design in In Situ Hybridization

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) probes have emerged as a powerful tool in in situ hybridization (ISH), offering significantly improved sensitivity and specificity for the detection of RNA molecules within their native cellular environment.[1][2][3] The enhanced binding affinity of LNA probes, conferred by the rigid conformational lock in their sugar-phosphate backbone, allows for the use of shorter probes with higher melting temperatures (Tm), enabling the discrimination of closely related sequences, such as splice variants and single nucleotide polymorphisms (SNPs).[4][5][6][7] This document provides a comprehensive guide to the design and application of LNA probes for successful in situ hybridization experiments.

LNA Probe Design Principles

Effective LNA probe design is critical for achieving high-quality ISH results. The following principles and guidelines should be considered to maximize signal intensity and minimize background noise.

Key Design Considerations:

-

Probe Length: LNA probes for ISH are typically short, ranging from 14 to 24 nucleotides.[4] Probes as short as 12 nucleotides have been used, though signal intensity may be reduced.[8][9]

-

LNA Placement and Density: The incorporation of LNA bases significantly increases the melting temperature (Tm) of the probe-target duplex, by approximately 2-6 °C per LNA monomer.[5] It is recommended to not have stretches of more than 4 consecutive LNA bases to avoid overly tight hybridization.[5][7][10] A common strategy is to place an LNA at every third position.[4] For an 18-mer oligonucleotide, a maximum of 7-8 LNAs is a good rule of thumb.[5][11]

-

Melting Temperature (Tm): The Tm is a crucial parameter for determining the optimal hybridization temperature. Several online tools are available for predicting the Tm of LNA-containing oligonucleotides.[12][13] The hybridization temperature is typically set 20-30°C below the calculated Tm of the probe:RNA duplex.[4][12][13][14]

-

Specificity and Cross-Reactivity: Probes should be designed to be unique to the target RNA. A BLAST search against relevant sequence databases is essential to avoid cross-hybridization with other transcripts.[4] LNA probes exhibit high specificity and can often discriminate single-nucleotide mismatches.[4]

-

Secondary Structure and Self-Complementarity: Probes should be checked for potential self-complementarity and the formation of secondary structures, which can interfere with target binding.[4][5] Online oligo analysis tools can be used for this purpose.[4]

-

GC Content: Aim for a GC content between 30-60% to ensure stable hybridization.[7][10] Avoid stretches of three or more Gs or Cs.[7]

-

Labeling: Probes can be labeled with various molecules for detection, with digoxigenin (DIG) being a common choice for colorimetric or fluorescent detection.[4][8] Probes can be labeled at the 5' end, 3' end, or internally.[4]

Summary of LNA Probe Design Parameters:

| Parameter | Recommended Value/Consideration | Source(s) |

| Probe Length | 14-24 nucleotides | [4] |

| LNA Density | Max 7-8 LNAs per 18-mer; Avoid >4 consecutive LNAs | [5][7][10][11] |

| Tm Increase per LNA | 2-6 °C | [5] |

| Hybridization Temperature | 20-30 °C below the calculated probe:RNA Tm | [4][12][13][14] |

| GC Content | 30-60% | [7][10] |

| Specificity Check | BLAST search against relevant databases | [4] |

| Secondary Structure | Avoid self-complementarity and hairpins | [4][5] |

LNA Probe Design Workflow

The following diagram illustrates the key steps in designing effective LNA probes for in situ hybridization.

Caption: Workflow for LNA probe design and validation.

Experimental Protocol for LNA In Situ Hybridization

This protocol provides a general framework for performing in situ hybridization using LNA probes on fixed cells or tissue sections. Optimization of specific steps, such as fixation, permeabilization, and hybridization conditions, may be necessary for different sample types and target RNAs.

Materials and Reagents:

-

DEPC-treated water

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA)

-

Proteinase K

-

Hybridization Buffer (e.g., 50% formamide, 5x SSC, 50 µg/mL heparin, 1x Denhardt's solution, 0.1% Tween-20, 100 µg/mL yeast tRNA)

-

Wash Buffers (e.g., 2x SSC, 0.2x SSC)

-

Blocking Solution (e.g., 2% sheep serum in KTBT)

-

Anti-DIG Antibody (e.g., anti-digoxigenin-AP conjugate)

-

Detection Substrate (e.g., NBT/BCIP for colorimetric detection, or fluorescent substrate)

-

Mounting Medium

Experimental Workflow:

Caption: General workflow for LNA in situ hybridization.

Step-by-Step Protocol:

-

Sample Preparation:

-

Fix cells or tissue sections in 4% paraformaldehyde (PFA) in PBS.

-

Wash samples with PBS.

-

Treat with Proteinase K to permeabilize the tissue. The concentration and incubation time should be optimized for each tissue type.[4]

-

Post-fix with 4% PFA to inactivate the Proteinase K.

-

Wash with PBS.

-

-

Hybridization:

-

Pre-warm the hybridization buffer to the calculated hybridization temperature.

-

Incubate samples in prehybridization buffer for at least 1 hour.

-

Dilute the LNA probe in fresh prehybridization buffer to the desired concentration (typically in the low nM range, e.g., 5 nM).[4][15]

-

Remove the prehybridization buffer and add the probe solution to the samples.

-

Incubate overnight at the optimized hybridization temperature (20-30°C below the probe:RNA Tm).[4][12][13][14]

-

-

Post-Hybridization Washes:

-

Pre-warm wash solutions to the hybridization temperature to avoid non-specific binding.[4]

-

Remove the probe solution (which can be saved and reused).[4]

-

Perform a series of stringent washes to remove unbound probe. This typically involves washes with decreasing concentrations of SSC (e.g., 2x SSC followed by 0.2x SSC).[4][8]

-

-

Immunodetection:

-

Wash samples in a suitable buffer (e.g., KTBT: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM KCl, 1% Tween-20).[8]

-

Block non-specific antibody binding by incubating in a blocking solution (e.g., 20% sheep serum in KTBT) for 2-3 hours.[8]

-

Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) overnight at 4°C.[8]

-

-

Signal Detection and Imaging:

-

Wash samples to remove unbound antibody.

-

Incubate with a chromogenic or fluorescent substrate until the desired signal intensity is reached.

-

Stop the reaction and mount the samples for imaging.

-

Acquire images using a suitable microscope.

-

Optimization of Experimental Parameters:

| Parameter | Typical Range | Key Considerations | Source(s) |

| Probe Concentration | 1-10 nM | Higher concentrations can lead to increased background. | [4][15] |

| Hybridization Time | 16-48 hours | Longer times can increase signal for low-abundance targets. | [4][8] |

| Hybridization Temperature | 20-30°C below Tm | Critical for specificity; can be adjusted by a few degrees. | [4][12][13][14] |

| Proteinase K Concentration | 1-10 µg/mL | Must be optimized for each tissue type to ensure permeabilization without degrading morphology. | [4] |

| Formamide Concentration | 30-50% | Can be increased to enhance stringency for AT-rich targets. | [1][16][17] |

By following these detailed guidelines and protocols, researchers can effectively design and utilize LNA probes to achieve highly sensitive and specific detection of RNA molecules in situ, providing valuable insights into gene expression patterns and cellular function.

References

- 1. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. metabion.com [metabion.com]

- 6. Custom LNA mRNA Detection Probes [qiagen.com]

- 7. Design options [qiagen.com]

- 8. researchgate.net [researchgate.net]

- 9. Whole mount in situ hybridization detection of mRNAs using short LNA containing DNA oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]

- 11. metabion.com [metabion.com]

- 12. Tm prediction [qiagen.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing miRNA Detection: Application Notes and Protocols for LNA-A(Bz) Amidite-Based Probes

For Researchers, Scientists, and Drug Development Professionals

The advent of Locked Nucleic Acid (LNA) technology has significantly advanced the field of microRNA (miRNA) detection. The incorporation of LNA monomers, such as LNA-A(Bz) phosphoramidite, into oligonucleotide probes confers unprecedented sensitivity and specificity, enabling robust detection of even low-abundance miRNAs. These application notes provide a comprehensive overview and detailed protocols for utilizing LNA-A(Bz) amidite-based probes in various miRNA detection methodologies.

Introduction to LNA Technology

Locked Nucleic Acid is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene bridge connecting the 2'-O and 4'-C atoms.[1][2][3] This structural constraint pre-organizes the oligonucleotide into an ideal A-form helix, leading to a significant increase in binding affinity for its complementary RNA or DNA target.[1] The benzoyl (Bz) protecting group on the adenine (A) base of the this compound is a standard feature for automated phosphoramidite-based oligonucleotide synthesis.[3][4]

Key Advantages of LNA-Modified Probes:

-

Enhanced Thermal Stability: Each LNA monomer incorporated into an oligonucleotide probe can increase the melting temperature (Tm) of the probe-target duplex by 3–8°C.[1] This allows for the use of shorter probes while maintaining high hybridization efficiency.

-

Superior Specificity: The high binding affinity of LNA probes enables excellent discrimination between closely related miRNA sequences, even those differing by a single nucleotide.[5]

-

Increased Sensitivity: LNA-based probes have demonstrated a 10-fold or greater increase in sensitivity compared to traditional DNA probes in methods like Northern blotting.[6][7]

-

Robustness: These probes are effective in a variety of sample types, including challenging ones like formalin-fixed paraffin-embedded (FFPE) tissues and biofluids.[5][8][9]

Quantitative Data Summary

The enhanced properties of LNA-modified probes translate into significant improvements in miRNA detection assays. The following table summarizes key quantitative data comparing LNA probes to conventional DNA probes.

| Parameter | Conventional DNA Probes | LNA-Modified Probes | Fold Improvement | Reference |

| Melting Temperature (Tm) Increase per Modification | N/A | +3 to +8 °C | N/A | [1] |

| Sensitivity (Northern Blot) | Baseline | ≥ 10-fold increase | ≥ 10x | [7] |

| Sample Input (Northern Blot) | Standard | Reduced to 1/10th | 10x less sample | [8] |

| qPCR Sensitivity | Standard | Detection down to 1-10 copies | High | [10][11] |

| Single Nucleotide Discrimination | Low to Moderate | High | Significant | [5] |

Application 1: In Situ Hybridization (ISH) for miRNA Localization

LNA-based probes are exceptionally well-suited for in situ hybridization, allowing for the visualization of miRNA expression within the cellular context of tissue samples.[9][12]

Experimental Workflow: miRNA ISH

Detailed Protocol: miRNA ISH on FFPE Sections

This protocol is adapted for the use of digoxigenin (DIG)-labeled LNA probes.[12][13]

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

-

Xylene and graded ethanol series

-

Proteinase K solution

-

Pre-hybridization buffer

-

Hybridization buffer

-

LNA-A(Bz) containing miRNA probe (double-DIG labeled)

-

Stringency wash buffers (e.g., SSC buffers)

-

Blocking solution (e.g., 2% sheep serum in PBST)

-

Anti-DIG-AP (alkaline phosphatase) antibody

-

NBT/BCIP substrate solution

-

Nuclear Fast Red counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series (100%, 95%, 70%, 50%) for 3 minutes each.

-

Rinse in DEPC-treated water.

-

-

Permeabilization:

-

Digest with Proteinase K at 37°C for 10-15 minutes (time may need optimization).[13]

-

Wash slides twice with PBS.

-

-

Hybridization:

-

Pre-hybridize slides in pre-hybridization buffer at 55-60°C for 2-3 hours.[12]

-

Prepare the LNA probe by diluting it in hybridization buffer (e.g., 10-50 nM). Heat to 65°C for 5 minutes and then chill on ice.[12]

-

Apply the hybridization mixture to the slides, coverslip, and incubate overnight at 55°C in a humidified chamber.[12]

-

-

Stringency Washes:

-

Wash slides in 5x SSC, 1x SSC, and 0.2x SSC at the hybridization temperature for 15 minutes each to remove non-specifically bound probe.

-

-

Immunological Detection:

-

Wash slides in PBST.

-

Block with blocking solution for 1 hour at room temperature.

-

Incubate with anti-DIG-AP antibody (diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBST.

-

-

Visualization:

-

Incubate slides with NBT/BCIP substrate solution in the dark until the desired blue/purple precipitate forms.[12]

-

Stop the reaction by washing with water.

-

Counterstain with Nuclear Fast Red.

-

Dehydrate through an ethanol series, clear with xylene, and mount with a permanent mounting medium.

-

Application 2: Quantitative PCR (qPCR) for miRNA Expression Profiling

LNA-enhanced primers and probes bring exceptional sensitivity and specificity to qPCR-based miRNA quantification, enabling the detection of as few as 1-10 copies of a miRNA target.[10][11]

Signaling Pathway: LNA-Enhanced qPCR Detection

Detailed Protocol: Two-Step RT-qPCR for miRNA Quantification

This protocol outlines a universal reverse transcription step followed by qPCR with LNA-enhanced primers and a hydrolysis probe.[10]

Materials:

-

Total RNA sample

-

Reverse transcription kit with poly(A) polymerase and reverse transcriptase

-

LNA-enhanced miRNA-specific forward primer

-

Universal reverse primer

-

LNA-enhanced hydrolysis probe (e.g., TaqMan®)

-

qPCR master mix

-

Nuclease-free water

Procedure:

-

Polyadenylation and Reverse Transcription (Universal RT):

-

In a single reaction tube, combine total RNA (as little as 1 pg), poly(A) polymerase buffer, ATP, poly(A) polymerase, RT buffer, dNTPs, a universal RT primer with an oligo(dT) anchor, and reverse transcriptase.

-

Incubate according to the manufacturer's protocol to generate a universal cDNA template from all miRNAs in the sample. This single cDNA reaction can be used for quantifying multiple miRNAs.[10]

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix in a 96-well plate. For each reaction, add:

-

qPCR master mix

-

LNA-enhanced miRNA-specific forward primer

-

Universal reverse primer

-

LNA-enhanced hydrolysis probe

-

Diluted cDNA template from step 1

-

Nuclease-free water to the final volume

-

-

Run the plate in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) values for each sample.

-

Calculate relative expression levels using the ΔΔCq method, normalizing to a stable endogenous control RNA.

-

Conclusion

The incorporation of this compound and other LNA monomers into detection probes provides a powerful tool for miRNA research and diagnostics. The enhanced binding affinity and specificity of LNA probes lead to more sensitive and reliable data in a range of applications, from in situ visualization to precise quantification. The protocols provided herein offer a robust starting point for researchers to harness the full potential of this advanced technology in their studies of miRNA function and its role in disease.

References

- 1. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 2. A Sensitive Alternative for MicroRNA In Situ Hybridizations Using Probes of 2′-O-Methyl RNA + LNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]

- 6. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. miRCURY LNA miRNA Detection Probes [qiagen.com]

- 9. Custom miRCURY LNA miRNA Detection Probes [qiagen.com]

- 10. miRNA Quantification [qiagen.com]

- 11. miRNA quantification | microRNA profiling [qiagen.com]

- 12. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. qiagen.com [qiagen.com]

Application Notes and Protocols for LNA-A(Bz) Amidite in Allele-Specific PCR Primer Design

Audience: Researchers, scientists, and drug development professionals.

Introduction

Locked Nucleic Acid (LNA) technology represents a significant advancement in oligonucleotide-based applications, offering enhanced hybridization properties and specificity. LNA nucleosides are bicyclic RNA analogs where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, locking the sugar in a C3'-endo conformation. This pre-organized structure increases the binding affinity (Tm) of LNA-containing oligonucleotides to their complementary DNA or RNA targets and provides exceptional mismatch discrimination.[1][2] LNA-A(Bz) amidite is the phosphoramidite building block used to incorporate LNA adenine bases with a benzoyl protecting group into custom DNA primers.

Allele-specific PCR (AS-PCR) is a powerful technique for the detection of single nucleotide polymorphisms (SNPs) and other genetic variations. The specificity of AS-PCR relies on the design of primers that can discriminate between different alleles, typically by placing the discriminating nucleotide at or near the 3'-end of the primer. However, conventional DNA primers can suffer from poor specificity, leading to false-positive results.[1][3] The incorporation of LNA bases into AS-PCR primers dramatically enhances their discriminatory power, enabling the reliable detection of low-frequency mutations in a background of wild-type sequences.[4][5]

These application notes provide a comprehensive overview of the use of this compound in the design of allele-specific PCR primers, including design guidelines, experimental protocols, and performance data.